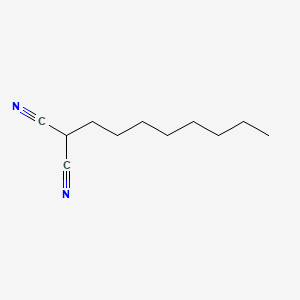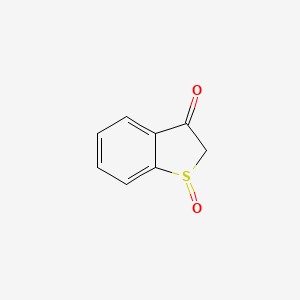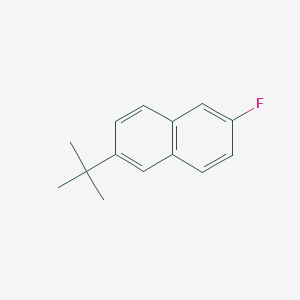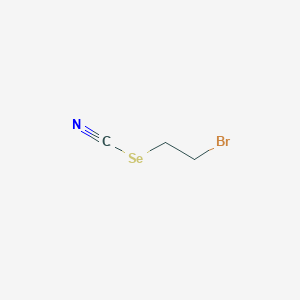
2-Bromoethyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a bromoethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoethyl selenocyanate typically involves the reaction of 2-bromoethylamine hydrobromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using silica column chromatography with a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acids or reduced to form selenides.
Addition Reactions: The compound can participate in addition reactions involving the carbonitrile group.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium selenocyanate, diazonium salts, and organosilanes are commonly used reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted selenocyanates.
Oxidation: Formation of seleninic acids.
Reduction: Formation of selenides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its role in biological systems, particularly in the study of selenium’s biological functions.
Medicine: Studied for its potential anticancer and chemopreventive properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromoethyl selenocyanate involves its interaction with cellular components, leading to various biochemical effects. The selenocyanate group can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound’s ability to modulate redox balance and interact with thiol-containing proteins is crucial for its biological activity.
Comparación Con Compuestos Similares
- Cyanate (OCN)
- Thiocyanate (SCN)
- Tellurocyanate (TeCN)
Comparison: 2-Bromoethyl selenocyanate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds generally exhibit higher reactivity and biological activity, making them valuable in medicinal chemistry and materials science .
Propiedades
Número CAS |
55110-84-4 |
|---|---|
Fórmula molecular |
C3H4BrNSe |
Peso molecular |
212.95 g/mol |
Nombre IUPAC |
2-bromoethyl selenocyanate |
InChI |
InChI=1S/C3H4BrNSe/c4-1-2-6-3-5/h1-2H2 |
Clave InChI |
HGEJSLGJRQZDMN-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



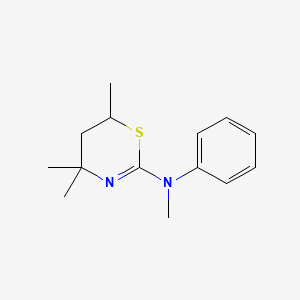
![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
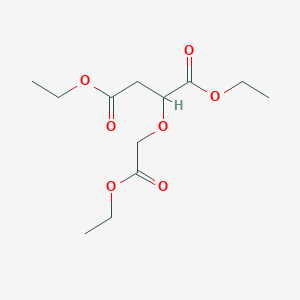
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)
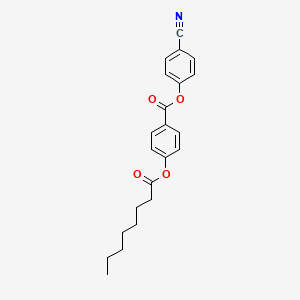
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
